4,4-Diphenylbutan-1-ol

Description

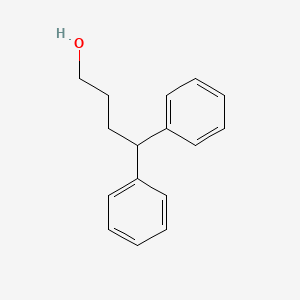

Structure

3D Structure

Properties

IUPAC Name |

4,4-diphenylbutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHWNYWSQHXOLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205301 | |

| Record name | 4,4-Diphenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56740-71-7 | |

| Record name | δ-Phenylbenzenebutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56740-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Diphenylbutan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056740717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Diphenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-diphenylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4,4 Diphenylbutan 1 Ol

Grignard Reagent-Mediated Syntheses and Process Optimization

Grignard reactions are a cornerstone in the formation of carbon-carbon bonds and are frequently employed in the synthesis of alcohols. The synthesis of 4,4-diphenylbutan-1-ol and its derivatives can be achieved through the reaction of a suitable Grignard reagent with a carbonyl compound. For instance, phenylmagnesium bromide can react with carbonyl compounds to produce alcohols, which can then be further modified. smolecule.com

A common strategy involves the reaction of a Grignard reagent with an ester. Specifically, the reaction of ethyl acetoacetate (B1235776), after protection of its ketone group, with phenylmagnesium bromide results in the formation of a tertiary alcohol. aroonchande.comscribd.com This protecting group strategy is crucial as ethyl acetoacetate possesses both an ester and a ketone, both of which are reactive towards Grignard reagents. aroonchande.com The use of ethylene (B1197577) glycol to form a cyclic ketal protects the ketone functionality, allowing the Grignard reagent to react selectively with the ester. aroonchande.comscribd.com

The process typically involves the slow, dropwise addition of the protected ethyl acetoacetate to a cold solution of the Grignard reagent to manage the exothermic nature of the reaction. aroonchande.com Following the addition, the reaction mixture is stirred at room temperature to ensure completion. aroonchande.com The workup procedure involves quenching the reaction with an aqueous solution, often containing ice, followed by extraction with an organic solvent like diethyl ether. scribd.com

Optimization of Grignard reactions often involves careful control of reaction parameters. The choice of solvent is critical, with ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) being most common for the formation of the Grignard reagent. stackexchange.com The temperature must also be controlled, with the initial formation of the Grignard reagent sometimes requiring gentle heating, while the subsequent reaction with the carbonyl compound is often performed at low temperatures (e.g., in an ice bath) to control the reaction rate. aroonchande.comstackexchange.com

Table 1: Grignard Reagent-Mediated Synthesis of a 4,4-Diphenylbutanol Precursor This table is interactive. Users can sort and filter the data.

| Starting Material | Grignard Reagent | Protecting Group | Key Step | Intermediate |

|---|---|---|---|---|

| Ethyl acetoacetate | Phenylmagnesium bromide | Ethylene glycol | Selective reaction at the ester | Tertiary alcohol |

Catalytic Reduction Strategies for Precursor Compounds

Catalytic reduction is a key strategy for the synthesis of alcohols from carbonyl compounds. Various reducing agents and catalytic systems have been explored to achieve high efficiency and selectivity.

One effective system for the reduction of carbonyl compounds to their corresponding alcohols is zinc borohydride (B1222165) (Zn(BH₄)₂) in the presence of charcoal. redalyc.org This system has been shown to be effective for the reduction of a wide range of aldehydes and ketones to their respective primary and secondary alcohols in high to excellent yields. redalyc.org The reactions are typically carried out in THF at room temperature. redalyc.org For instance, the reduction of acetophenone (B1666503) to 1-phenylethanol (B42297) was achieved in 95% yield within 75 minutes using this system. redalyc.org

The combination of sodium borohydride (NaBH₄) with ammonium (B1175870) oxalate (B1200264) has also been demonstrated as a convenient system for the reduction of various carbonyl compounds. journals.co.za This method allows for the reduction of aldehydes and ketones to their corresponding alcohols in high yields. journals.co.za

Furthermore, catalytic hydrogenation using metals like palladium, platinum, ruthenium, and rhodium supported on carbon is a widely used method for the reduction of functional groups. redalyc.org These methods, along with transfer hydrogenation, are fundamental in organic synthesis. redalyc.org

Table 2: Catalytic Reduction of Carbonyl Compounds This table is interactive. Users can sort and filter the data.

| Carbonyl Compound | Reducing System | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Acetophenone | Zn(BH₄)₂/Charcoal | THF | 1-Phenylethanol | 95 |

| Benzaldehyde | NaBH₄/(NH₄)₂C₂O₄ | Acetonitrile (B52724) | Benzyl alcohol | High |

Multi-Component Reaction Approaches for 4,4-Diphenylbutanol Scaffolds

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. rug.nl These reactions are atom-economical and convergent, making them attractive for generating molecular diversity and complex scaffolds. rug.nljppres.com

While a direct multi-component synthesis of 4,4-diphenylbutan-1-ol is not prominently described, the principles of MCRs can be applied to construct similar structural motifs. MCRs like the Ugi and Passerini reactions are well-known for creating complex molecules from simple starting materials. rug.nlorganic-chemistry.orgnih.gov For example, the Ugi four-component reaction (Ugi-4CR) combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino amide. nih.gov

The development of new MCRs is an active area of research, with the potential to streamline the synthesis of complex molecules like 4,4-diphenylbutanol and its derivatives. mdpi.com For example, a palladium-catalyzed three-component reaction has been developed for the synthesis of N-formylanilines from aryl iodides, sodium azide, and oxalic acid. organic-chemistry.org Such innovative approaches highlight the potential for developing novel MCRs for the synthesis of a wide range of organic compounds.

Chemo- and Regioselective Preparations of 4,4-Diphenylbutan-1-ol

Chemoselectivity and regioselectivity are critical aspects of modern organic synthesis, ensuring that reactions occur at the desired functional group and position within a molecule.

In the context of synthesizing 4,4-diphenylbutan-1-ol precursors, chemoselectivity is exemplified by the Grignard reaction with a protected keto-ester. aroonchande.com The use of a protecting group for the ketone allows the Grignard reagent to react selectively with the ester functional group. aroonchande.com

Regioselective reductions of conjugated carbonyl compounds are also of significant importance. The Zn(BH₄)₂/charcoal system has been shown to achieve exclusive 1,2-reduction of conjugated carbonyl compounds to their corresponding allylic alcohols in high to excellent yields. redalyc.org For example, the reduction of cinnamaldehyde (B126680) with this system yields cinnamyl alcohol with complete regioselectivity. redalyc.org Similarly, the NaBH₄/(NH₄)₂C₂O₄ system also provides a method for the regioselective 1,2-reduction of conjugated carbonyl compounds. journals.co.za

Furthermore, chemoenzymatic synthesis offers a powerful approach to achieving high enantioselectivity. For instance, enantiopure arylpropanols have been synthesized via biocatalytic reduction using enantiocomplementary alcohol dehydrogenases, which can then be used in subsequent C-C bond-forming reactions. researchgate.net

Solvent Effects and Reaction Condition Optimization in Synthesis

The choice of solvent and the optimization of reaction conditions are paramount for the success of a chemical synthesis, influencing reaction rates, yields, and selectivity.

In Grignard reactions, ether-type solvents like diethyl ether and THF are crucial for stabilizing the Grignard reagent. stackexchange.comthieme-connect.com However, in some cross-coupling reactions, the coordinating nature of ether-type solvents can decrease the Lewis acidity of the magnesium salt, rendering the reaction unproductive. thieme-connect.com In such cases, nonpolar solvents like octane (B31449) have been found to be superior. thieme-connect.com

For reduction reactions, the choice of solvent can also be critical. While THF is a common solvent for reductions using Zn(BH₄)₂, other solvents like acetonitrile have also been used, though sometimes with lower efficiency. redalyc.org In some specialized reactions, the solvent can play a more active role. For example, in a particular sulfuration/annulation process, DMSO was found to be essential for the reaction to proceed, with other common solvents failing to yield the desired product. rsc.org

Optimization of reaction conditions also involves factors like temperature, concentration of reactants, and the use of additives or catalysts. For example, in a study on the electrochemical formal homocoupling of sec-alcohols, various electrolytes and the presence of water were optimized to maximize the yield of the desired pinacol-type product. beilstein-journals.org Similarly, in an iron-catalyzed reaction, the screening of various additives identified tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as the optimal choice to improve the yield. sioc-journal.cn

Table 3: Solvent Effects on a Transition-Metal-Free Cross-Coupling Reaction This table is interactive. Users can sort and filter the data.

| Solvent | Yield of Product 3a (%) |

|---|---|

| Dioxane | 0 |

| THF | 0 |

| 2-Me-THF | 0 |

| Octane | 85 |

Data from a study on the transition-metal-free cross-coupling of acetals and Grignard reagents. thieme-connect.com

Stereoselective and Enantioselective Synthesis of Chiral Diphenylbutanol Derivatives

The synthesis of specific stereoisomers of chiral diphenylbutanol derivatives is a significant area of research, driven by the demand for enantiomerically pure compounds in various fields of chemistry. The control over stereochemistry can be achieved through several strategic approaches, including the use of chiral catalysts, chiral auxiliaries, and biocatalytic methods. These methodologies aim to selectively produce a desired enantiomer or diastereomer of a target molecule, such as derivatives of 4,4-diphenylbutan-1-ol.

Chemical Transformations and Reaction Pathways of 4,4 Diphenylbutan 1 Ol

Functional Group Interconversions and Derivatizations

The hydroxyl group of 4,4-Diphenylbutan-1-ol is the primary site for functional group interconversions, allowing for the synthesis of a wide range of derivatives.

Esterification: As a primary alcohol, 4,4-Diphenylbutan-1-ol can be converted to its corresponding esters through reaction with carboxylic acids or their derivatives (such as acid chlorides or anhydrides). The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), with heat. youtube.comuakron.edu The reaction is an equilibrium process, and water is removed to drive it towards the product side.

For instance, the reaction of 4,4-Diphenylbutan-1-ol with acetic acid yields 4,4-diphenylbutyl acetate. researchgate.net

Reaction Scheme: Fischer Esterification

4,4-Diphenylbutan-1-ol + Acetic Acid ⇌ 4,4-Diphenylbutyl Acetate + Water

Alternatively, for higher yields and milder conditions, acyl chlorides or anhydrides can be used in the presence of a base like pyridine (B92270) or triethylamine.

Etherification: The synthesis of ethers from 4,4-Diphenylbutan-1-ol can be accomplished via the Williamson ether synthesis. This method involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether.

Reaction Scheme: Williamson Ether Synthesis

Formation of Alkoxide: 4,4-Diphenylbutan-1-ol + NaH → 4,4-Diphenylbutan-1-olate + H₂

Nucleophilic Substitution: 4,4-Diphenylbutan-1-olate + Methyl Iodide → 1-Methoxy-4,4-diphenylbutane + NaI

| Reaction Type | Reactants | Reagents/Catalyst | Product |

| Esterification | 4,4-Diphenylbutan-1-ol, Acetic Acid | H₂SO₄ (catalyst), Heat | 4,4-Diphenylbutyl Acetate |

| Etherification | 4,4-Diphenylbutan-1-ol, Methyl Iodide | 1. NaH; 2. Methyl Iodide | 1-Methoxy-4,4-diphenylbutane |

Oxidation: Being a primary alcohol, 4,4-Diphenylbutan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions used. nagwa.com

Oxidation to Aldehyde: The use of milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂), allows for the controlled oxidation to stop at the aldehyde stage, yielding 4,4-diphenylbutanal.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in the presence of sulfuric acid under reflux conditions, will fully oxidize the primary alcohol to the corresponding carboxylic acid, 4,4-diphenylbutanoic acid. nagwa.com

Reduction: The alcohol functional group itself is generally not reducible. However, derivatives of 4,4-Diphenylbutan-1-ol, such as the corresponding tosylate or halide, can undergo reduction. For example, conversion of the alcohol to 4,4-diphenylbutyl bromide followed by reaction with a reducing agent like lithium aluminum hydride (LiAlH₄) would yield 1,1-diphenylbutane.

| Starting Material | Reagent(s) | Product | Product Functional Group |

| 4,4-Diphenylbutan-1-ol | Pyridinium Chlorochromate (PCC) | 4,4-Diphenylbutanal | Aldehyde |

| 4,4-Diphenylbutan-1-ol | KMnO₄, H₂SO₄, Heat | 4,4-Diphenylbutanoic Acid | Carboxylic Acid |

Carbamates, or urethanes, are functional groups that feature prominently in medicinal chemistry. nih.gov They can be synthesized from 4,4-Diphenylbutan-1-ol by reacting it with an isocyanate. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate, followed by proton transfer, to yield the carbamate (B1207046) derivative.

For example, the reaction with phenyl isocyanate would produce 4,4-diphenylbutyl phenylcarbamate.

Reaction Scheme: Carbamate Formation

4,4-Diphenylbutan-1-ol + Phenyl Isocyanate → 4,4-Diphenylbutyl Phenylcarbamate

This reaction is typically carried out in an aprotic solvent and may be catalyzed by a tertiary amine.

Carbon-Carbon Bond-Forming Reactions Utilizing 4,4-Diphenylbutan-1-ol

To utilize 4,4-Diphenylbutan-1-ol in carbon-carbon bond-forming reactions, the hydroxyl group must first be converted into a better leaving group, such as a halide or a tosylate. chemrevise.org For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the alcohol to 1-chloro-4,4-diphenylbutane or 1-bromo-4,4-diphenylbutane, respectively.

These resulting alkyl halides can then be used in a variety of C-C bond-forming reactions: youtube.com

Grignard Reagent Formation: The alkyl halide can be reacted with magnesium metal in dry ether to form a Grignard reagent (e.g., (4,4-diphenylbutyl)magnesium bromide). This organometallic compound is a powerful nucleophile and can react with electrophiles like aldehydes, ketones, or carbon dioxide to extend the carbon chain.

Cyanide Substitution: The alkyl halide can undergo nucleophilic substitution with sodium or potassium cyanide to form 5,5-diphenylpentanenitrile, thereby adding one carbon to the chain. youtube.com

Intramolecular Cyclization and Rearrangement Reactions

The carbon skeleton of 4,4-Diphenylbutan-1-ol and its derivatives can undergo intramolecular cyclization reactions. A key example is the acid-catalyzed intramolecular Friedel-Crafts acylation. This first requires the oxidation of the alcohol to 4,4-diphenylbutanoic acid, as described in section 4.1.2.

The resulting carboxylic acid can then be treated with a strong acid like polyphosphoric acid (PPA) or converted to its acid chloride (using SOCl₂) followed by treatment with a Lewis acid like aluminum chloride (AlCl₃). pearson.com This process facilitates an electrophilic aromatic substitution reaction where the acyl group attacks one of the phenyl rings, leading to the formation of a six-membered ring and yielding 4-phenyl-3,4-dihydronaphthalen-1(2H)-one (also known as 4-phenyl-α-tetralone).

Reaction Scheme: Intramolecular Cyclization

Oxidation: 4,4-Diphenylbutan-1-ol → 4,4-Diphenylbutanoic Acid

Cyclization: 4,4-Diphenylbutanoic Acid + Polyphosphoric Acid (PPA), Heat → 4-Phenyl-3,4-dihydronaphthalen-1(2H)-one + H₂O

No significant molecular rearrangements are commonly reported for 4,4-Diphenylbutan-1-ol under typical reaction conditions, as the formation of a primary carbocation is energetically unfavorable.

Dehydration Reactions and Alkene Formation

The elimination of a water molecule from an alcohol, known as dehydration, is a common method for synthesizing alkenes. libretexts.org 4,4-Diphenylbutan-1-ol, being a primary alcohol, can be dehydrated by heating it with a strong acid catalyst such as concentrated sulfuric acid or phosphoric acid. libretexts.orgchemguide.co.uk

The reaction typically proceeds through an E2 mechanism for primary alcohols to avoid the formation of an unstable primary carbocation. youtube.com In this mechanism, the acid protonates the hydroxyl group, turning it into a good leaving group (H₂O). A base (such as HSO₄⁻ or another alcohol molecule) then abstracts a proton from the adjacent carbon (C2) while the water molecule leaves simultaneously, resulting in the formation of a double bond.

The major product of this reaction is 4,4-diphenylbut-1-ene.

Reaction Scheme: Dehydration of 4,4-Diphenylbutan-1-ol

4,4-Diphenylbutan-1-ol --(H₂SO₄, Heat)--> 4,4-Diphenylbut-1-ene + H₂O

| Reaction | Reagents/Conditions | Mechanism | Product |

| Dehydration | Concentrated H₂SO₄, Heat | E2 Elimination | 4,4-Diphenylbut-1-ene |

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Construction of Advanced Organic Scaffolds and Architectures

The 4,4-diphenylbutyl backbone of 4,4-Diphenylbutan-1-ol provides a robust and sterically defined framework that can be utilized in the construction of complex organic scaffolds. The primary alcohol functionality serves as a handle for further chemical modifications, such as oxidation, esterification, or conversion to other functional groups, enabling the elaboration of the basic structure into more intricate molecular architectures.

One of the key transformations that highlights the utility of the 4,4-diphenylbutane scaffold is intramolecular cyclization. For instance, derivatives of 4,4-diphenylbutanoic acid, which can be conceptually derived from the oxidation of 4,4-Diphenylbutan-1-ol, undergo cyclization reactions to form tetralone structures. This type of reaction is crucial in the synthesis of polycyclic aromatic compounds, which are core structures in many biologically active molecules and functional materials. The two phenyl groups can influence the stereochemical outcome of such cyclizations, providing a degree of control in the synthesis of chiral molecules.

Furthermore, the diphenylmethane (B89790) unit can be functionalized to create extended aromatic oligomers. By converting the alcohol to a suitable leaving group or a reactive organometallic species, the 4,4-diphenylbutyl unit can be coupled with other aromatic fragments, leading to the formation of larger, well-defined molecular structures with potential applications in materials science and medicinal chemistry.

Precursors in Pharmaceutical Chemistry Synthesis

A significant application of a derivative of the 4,4-diphenylbutane framework is found in the synthesis of the well-known antidepressant, sertraline (B1200038). A key intermediate in the production of sertraline is 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid. acs.orggoogle.com This molecule shares the core 4,4-diphenylbutanoic acid structure, which is directly related to 4,4-Diphenylbutan-1-ol through oxidation of the primary alcohol to a carboxylic acid.

The synthesis of this crucial intermediate involves several steps, and while the direct use of 4,4-Diphenylbutan-1-ol is not explicitly detailed in the primary synthetic routes, its structural similarity makes it a plausible precursor. The synthesis of sertraline involves the cyclization of the 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid intermediate to form a tetralone, which then undergoes further transformations to yield the final active pharmaceutical ingredient. google.comdrugfuture.comdatapdf.comnih.govgoogle.com This demonstrates the importance of the 4,4-diphenylbutane scaffold in accessing complex and therapeutically relevant molecules.

The versatility of the 4,4-diphenylbutyl moiety allows for the introduction of various substituents on the phenyl rings, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies in drug discovery. The specific substitution pattern on the phenyl rings is often critical for the biological activity of the final compound.

Applications in Agrochemical Synthesis

While direct evidence of 4,4-Diphenylbutan-1-ol's use in the synthesis of commercial agrochemicals is limited in publicly available literature, the diphenylmethane structural motif is present in some classes of pesticides. For instance, certain insecticides and fungicides incorporate diphenylalkane or related diaryl structures. These moieties can contribute to the molecule's lipophilicity, which influences its uptake and transport within the target pest or plant, as well as its interaction with biological targets.

The development of novel pesticides often involves the exploration of new chemical scaffolds. The 4,4-diphenylbutyl structure, with its potential for derivatization at the alcohol functional group and on the aromatic rings, represents a building block that could be explored for the synthesis of new active ingredients in the agrochemical industry. For example, esterification of the alcohol with a biologically active carboxylic acid could lead to new pro-pesticides, or the diphenylmethane core could be incorporated into larger molecules with desired pesticidal properties. The fungicidal and insecticidal activities of various diamide (B1670390) compounds containing polyfluoro-substituted phenyl groups have been explored, highlighting the importance of substituted phenyl moieties in agrochemical design. researchgate.netnih.gov

Utility in Polymer Science and Advanced Materials Research

The bifunctional nature of 4,4-Diphenylbutan-1-ol, possessing both aromatic rings and a reactive hydroxyl group, suggests its potential utility in polymer science and the creation of advanced materials. The hydroxyl group can act as a monomer or an initiator in polymerization reactions.

For instance, 4,4-Diphenylbutan-1-ol could be used as a chain terminator in condensation polymerizations to control the molecular weight of polyesters or polyurethanes. Alternatively, it could be incorporated as a pendant group by reacting it with a suitable polymer backbone, thereby modifying the properties of the resulting material. The bulky diphenylmethane group would be expected to increase the polymer's glass transition temperature (Tg) and influence its solubility and thermal stability.

In the synthesis of polyurethanes, diols are reacted with diisocyanates. While 4,4-Diphenylbutan-1-ol is a mono-alcohol, it could be chemically modified to a diol to act as a monomer. The resulting polyurethane would incorporate the rigid and bulky diphenylbutane unit into its backbone, potentially leading to materials with enhanced thermal and mechanical properties. The synthesis of polyurethanes from diphenyl methane (B114726) 4,4'-diisocyanate (MDI) and various polyols is a well-established industrial process. The incorporation of specialized diols containing pre-organized structural motifs, such as the diphenylbutane unit, could lead to polymers with tailored properties for specific applications, such as coatings, elastomers, or foams. researchgate.netutm.mymdpi.comgoogle.com

Furthermore, diphenylmethane itself is used in the synthesis of luminogens for aggregation-induced emission (AIE), and as a precursor for polymerization initiators. pharmaguideline.comslideshare.net This highlights the potential of the diphenylmethane core of 4,4-Diphenylbutan-1-ol to be incorporated into functional materials with interesting optical or electronic properties.

Mechanistic Elucidation of Reactions Involving 4,4 Diphenylbutan 1 Ol

Detailed Reaction Pathway Investigations

Currently, there is a scarcity of published research detailing specific reaction pathways for 4,4-Diphenylbutan-1-ol. However, based on its structure, which features a primary alcohol and two phenyl groups on the same carbon atom, several reaction pathways can be postulated. These include oxidation, dehydration, and substitution reactions. For instance, oxidation would likely proceed via an initial conversion of the primary alcohol to an aldehyde, which could be further oxidized to a carboxylic acid. Dehydration reactions, typically acid-catalyzed, would be expected to yield an alkene. The specific regioselectivity and stereoselectivity of these potential reactions would be of significant interest in a detailed mechanistic study.

Transition State Analysis and Energy Profiles

A comprehensive understanding of a reaction mechanism necessitates the characterization of its transition states and the corresponding energy profiles. Computational chemistry methods, such as density functional theory (DFT), are powerful tools for such analyses. However, to date, no specific computational studies on the transition states and energy profiles of reactions involving 4,4-Diphenylbutan-1-ol have been reported in the literature. Such studies would provide valuable insights into the reaction kinetics and the factors governing product formation.

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful experimental technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. For reactions involving 4,4-Diphenylbutan-1-ol, labeling specific positions, such as the hydroxyl hydrogen with deuterium (B1214612) or one of the carbon atoms with ¹³C, could provide definitive evidence for proposed mechanisms. For example, in an oxidation reaction, deuterium labeling of the alcohol could help determine whether the C-H or O-H bond cleavage is the rate-determining step. Despite the potential of this technique, no isotopic labeling studies specifically focused on 4,4-Diphenylbutan-1-ol have been found in the surveyed literature.

Kinetic Studies and Determination of Rate Laws

Kinetic studies are fundamental to understanding reaction mechanisms as they provide quantitative information about the reaction rates and their dependence on the concentration of reactants, catalysts, and temperature. The determination of the rate law for a reaction involving 4,4-Diphenylbutan-1-ol would allow for the proposal of a plausible reaction mechanism. For example, if a reaction is found to be first-order with respect to both 4,4-Diphenylbutan-1-ol and a particular reagent, it would suggest a bimolecular rate-determining step. At present, there is no available data from kinetic studies specifically investigating reactions of 4,4-Diphenylbutan-1-ol.

Influence of Catalysts and Reagents on Reaction Mechanisms

The choice of catalysts and reagents can profoundly influence the reaction mechanism, leading to different products or affecting the reaction rate and selectivity. For a molecule like 4,4-Diphenylbutan-1-ol, a variety of catalysts could be employed. For instance, acid catalysts would be utilized for dehydration reactions, while oxidation reactions would necessitate the use of specific oxidizing agents. The steric hindrance provided by the two phenyl groups may also play a significant role in the catalytic cycle, potentially favoring certain catalysts or reaction pathways over others. While general principles of catalysis in organic synthesis are well-established, specific studies detailing the influence of various catalysts and reagents on the reaction mechanisms of 4,4-Diphenylbutan-1-ol are not currently available in the scientific literature.

Advanced Spectroscopic and Structural Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4,4-Diphenylbutan-1-ol in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of 4,4-Diphenylbutan-1-ol is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The ten protons of the two phenyl groups would typically appear as a complex multiplet in the aromatic region (approximately 7.1-7.3 ppm). The single proton at the C4 position (the benzylic proton) is expected to be a triplet, coupled to the adjacent CH₂ group. The protons on the aliphatic chain (C1, C2, and C3) would present as multiplets, with their chemical shifts influenced by neighboring groups. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The spectrum would feature signals for the four types of aromatic carbons (ipso, ortho, meta, para), the benzylic carbon (C4), and the three aliphatic carbons of the butyl chain (C1, C2, C3). The chemical shifts provide direct evidence of the carbon skeleton.

Conformational Analysis: Due to the free rotation around the C-C single bonds, 4,4-Diphenylbutan-1-ol can adopt various conformations in solution. NMR techniques, particularly the measurement of coupling constants and the use of Nuclear Overhauser Effect (NOE) spectroscopy, are powerful for studying these conformational preferences. auremn.org.br NOE experiments can reveal through-space proximities between protons, helping to establish the relative orientation of the phenyl groups and the conformation of the butanol chain. researchgate.netsemanticscholar.org The magnitudes of vicinal coupling constants (³JHH) along the aliphatic backbone can be used with the Karplus equation to estimate dihedral angles, providing insight into the favored rotamers. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,4-Diphenylbutan-1-ol Predicted values are based on spectral data of analogous compounds like 4-phenylbutanol and general chemical shift principles.

| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Predicted Chemical Shift (ppm) |

| Aromatic-H (10H) | ~ 7.35 - 7.15 | m | Aromatic C-ipso | ~ 145 |

| CH (benzylic, 1H) | ~ 3.95 | t | Aromatic C-ortho/meta/para | ~ 128.5, 128.0, 126.0 |

| CH₂-O (2H) | ~ 3.65 | t | C4 (benzylic) | ~ 50 |

| CH₂ (C2 position, 2H) | ~ 2.15 | m | C1 (CH₂-O) | ~ 62 |

| CH₂ (C3 position, 2H) | ~ 1.70 | m | C2 | ~ 32 |

| OH (1H) | variable | br s | C3 | ~ 30 |

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of 4,4-Diphenylbutan-1-ol and for identifying potential impurities.

Reaction Product Confirmation: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For 4,4-Diphenylbutan-1-ol (C₁₆H₁₈O), the calculated exact mass is 226.13577 u. nih.gov An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential products with the same nominal mass.

Impurity Profiling: During the synthesis of 4,4-Diphenylbutan-1-ol, for instance, via the reduction of 4,4-diphenylbutanoic acid, impurities such as unreacted starting material or over-reduction products could be present. HRMS can detect and identify these impurities, even at low concentrations, by their unique exact masses.

Fragmentation Analysis: The fragmentation pattern in the mass spectrum offers structural information. For alcohols, common fragmentation pathways include the loss of water (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). libretexts.orgdocbrown.info For 4,4-Diphenylbutan-1-ol, significant fragments would be expected from the loss of water and cleavage leading to the stable diphenylmethyl cation or related structures.

Table 2: Key HRMS Data for 4,4-Diphenylbutan-1-ol

| Ion/Fragment | Formula | Calculated Exact Mass (u) | Expected Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₁₆H₁₉O⁺ | 227.14304 | Protonated molecular ion |

| [M]⁺• | C₁₆H₁₈O⁺• | 226.13577 | Molecular ion nih.gov |

| [M-H₂O]⁺• | C₁₆H₁₆⁺• | 208.12520 | Loss of water |

| [CH(Ph)₂]⁺ | C₁₃H₁₁⁺ | 167.08555 | Cleavage at C3-C4 bond |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Elucidation

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4,4-Diphenylbutan-1-ol would be characterized by several key absorption bands. A prominent, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. docbrown.info C-H stretching vibrations from the aliphatic chain will appear just below 3000 cm⁻¹, while aromatic C-H stretches are typically seen just above 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol is expected around 1050 cm⁻¹. Furthermore, characteristic absorptions for the phenyl groups, such as C=C stretching in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending bands between 690-900 cm⁻¹, would confirm their presence.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophores in 4,4-Diphenylbutan-1-ol are the two phenyl rings. These non-conjugated benzene (B151609) rings are expected to exhibit characteristic absorption bands in the UV region. Typically, a strong absorption band (the E2-band) appears around 200-210 nm and a weaker, structured band (the B-band) is observed around 250-270 nm, which arises from π→π* transitions within the aromatic rings.

Table 3: Characteristic IR and UV-Vis Absorption Data for 4,4-Diphenylbutan-1-ol

| Infrared (IR) Spectroscopy | Ultraviolet-Visible (UV-Vis) Spectroscopy | ||

|---|---|---|---|

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Transition | Expected Wavelength (λₘₐₓ, nm) |

| O-H stretch (H-bonded) | 3600 - 3200 (broad) | π→π* (B-band) | ~ 260 |

| Aromatic C-H stretch | 3100 - 3000 | π→π* (E2-band) | ~ 205 |

| Aliphatic C-H stretch | 3000 - 2850 | ||

| Aromatic C=C stretch | 1600, 1495, 1450 | ||

| C-O stretch (primary alcohol) | ~ 1050 |

X-ray Crystallography of Key Intermediates and Derivatives for Absolute Configuration Determination

While obtaining a single crystal of the flexible 4,4-Diphenylbutan-1-ol molecule itself can be challenging, X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of solid, crystalline derivatives or key synthetic intermediates. auremn.org.br This method provides definitive information on bond lengths, bond angles, and absolute configuration for chiral compounds.

A relevant example is the structural analysis of 4-Hydroxy-4,4-diphenylbutan-2-one, a derivative of the target compound. researchgate.net Single-crystal X-ray diffraction studies on this compound revealed its precise molecular geometry and intermolecular interactions in the solid state. The study showed the molecule crystallizes in a monoclinic system and detailed the intramolecular hydrogen bonding between the hydroxyl group and the ketone, as well as intermolecular C-H···π interactions that dictate the crystal packing. researchgate.net Such analyses are crucial for understanding structure-property relationships. If a chiral derivative of 4,4-Diphenylbutan-1-ol were synthesized and crystallized, X-ray crystallography could be used to determine its absolute configuration without ambiguity.

Table 4: Example Crystal Data for a Derivative, 4-Hydroxy-4,4-diphenylbutan-2-one Data from Acta Cryst. (2008). E64, o1465. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₆O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.8619 (2) |

| b (Å) | 9.2015 (2) |

| c (Å) | 14.3720 (3) |

| β (°) | 102.098 (2) |

| Volume (ų) | 1275.21 (5) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.